Rilzabrutinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFFREMLXLZNHE-GBOLQPHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40FN9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1575596-29-0, 1575591-66-0 | |
| Record name | Rilzabrutinib, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575596290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilzabrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575591660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidinepropanenitrile, 3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H -pyrazolo[3,4-d ]pyrimidin-1-yl]-α-[2-methyl-2-[4-(3-oxetanyl)-1-piperazinyl]propylidene]-β-oxo-, (αZ ,3R )- (ACI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RILZABRUTINIB, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1WE425BI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Rilzabrutinib
Targeting Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor cytoplasmic tyrosine kinase that plays a critical role in signaling pathways downstream of the B-cell receptor (BCR) and Fc receptors (FcR), including FcγR and FcεR. allergylosangeles.comashpublications.orgresearchgate.net BTK is essential for the development, maturation, and function of B cells, as well as the activation and inflammatory activities of innate immune cells such as macrophages, basophils, mast cells, and neutrophils. nih.govallergylosangeles.comashpublications.orgsanofi.com By targeting BTK, rilzabrutinib (B1431308) interferes with these crucial signaling cascades. patsnap.com
Selective BTK Inhibition
This compound is characterized as a highly selective BTK inhibitor. patsnap.comresearchgate.netashpublications.orgnih.govnih.gov This selectivity is crucial for achieving therapeutic efficacy while reducing the potential for off-target effects on other kinases that could lead to unwanted side effects, such as bleeding complications observed with some less selective BTK inhibitors. patsnap.comashpublications.orgfrontiersin.orgashpublications.org Preclinical studies have demonstrated that this compound exhibits potent enzymatic and cellular activity against BTK. nih.gov Its selectivity has been evaluated in kinase panels, showing limited activity against a broad range of other kinases. nih.govenzymlogic.com
Reversible Covalent Binding Mechanism and Kinetics
This compound employs a unique reversible covalent binding mechanism to inhibit BTK. patsnap.comnih.govashpublications.orgresearchgate.net Unlike irreversible covalent inhibitors that form a permanent bond with a cysteine residue (Cys481) in BTK, this compound forms a covalent bond that is reversible. patsnap.comnih.govashpublications.orgresearchgate.netfrontiersin.org This dual binding mechanism, involving both reversible covalent and non-covalent interactions, contributes to its high potency and prolonged target engagement. researchgate.netresearchgate.net
Kinetic studies have characterized the binding of this compound to BTK. It exhibits a rapid on-rate and a slow off-rate. nih.govresearchgate.netnih.govashpublications.org The formation of the covalent bond with Cys481 is a rapid process. enzymlogic.comenzymlogic.com The slow off-rate from BTK results in a long residence time of the inhibitor on the target, effectively mimicking the durable inhibition achieved by irreversible inhibitors while allowing for eventual dissociation. nih.govresearchgate.netnih.govenzymlogic.comresearchgate.netenzymlogic.com This reversible nature provides a balance between sustained target inhibition and the potential for the drug to dissociate, which may contribute to a favorable safety profile. patsnap.comnih.govresearchgate.net
The binding kinetics of this compound to BTK have been quantified in various studies. For instance, the dissociation rate constant (koff) for the BTK-rilzabrutinib complex has been reported, indicating the stability of the complex. enzymlogic.comenzymlogic.com The residence time on BTK has been estimated to be significant, supporting sustained inhibition. enzymlogic.comenzymlogic.com
BTK Target Occupancy and Durability of Inhibition
The reversible covalent binding of this compound leads to high and durable BTK target occupancy. patsnap.comresearchgate.netnih.govresearchgate.net Studies in human B cell lines and peripheral blood mononuclear cells (PBMCs) have shown potent BTK occupancy at low nanomolar concentrations. nih.gov Washout experiments have demonstrated that this compound maintains a high percentage of BTK occupancy for extended periods after the compound is removed from the surrounding environment, indicating a prolonged duration of action despite its relatively short plasma half-life. nih.govresearchgate.netnih.govenzymlogic.comresearchgate.netenzymlogic.com
In Ramos B cells, this compound achieved an IC50 for BTK occupancy of 8 ± 2 nM. nih.gov Following washout, 72% occupancy was maintained at 18 hours. nih.gov Similarly, in human PBMCs, 79% ± 2% BTK occupancy was maintained 18 hours post-washout. nih.govmedchemexpress.com In vivo studies in rats have also confirmed significant target engagement hours after plasma levels have substantially decreased. enzymlogic.comashpublications.org This sustained target occupancy is a key pharmacodynamic characteristic that underlies the therapeutic effects of this compound. patsnap.comresearchgate.netnih.govresearchgate.net
Table 1: this compound BTK Occupancy and Durability
| Cell Type | IC50 for BTK Occupancy | % Occupancy at 18h Post-Washout |
| Ramos B cells | 8 ± 2 nM | 72% nih.gov |
| Human PBMCs | Not specified (Potent) | 79% ± 2% nih.govmedchemexpress.com |
Modulation of Immune Cell Pathways
Beyond directly inhibiting BTK, this compound modulates several downstream immune cell pathways, impacting both adaptive and innate immunity. nih.govresearchgate.netsanofi.comsanofi.com
Inhibition of B-cell Activation and Autoantibody Production
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell activation, proliferation, differentiation, and survival. patsnap.comashpublications.orguio.no By inhibiting BTK, this compound effectively blocks downstream signaling events triggered by BCR activation, such as the activation of NF-κB and MAPK pathways. patsnap.comuio.no This inhibition leads to a reduction in B-cell activation and proliferation. patsnap.comnih.gov
A significant consequence of inhibiting B-cell activation is the reduction of pathogenic autoantibody production. patsnap.comsanofi.comnih.govresearchgate.netnih.govashpublications.orgmedpagetoday.com Autoantibodies play a central role in the pathophysiology of many autoimmune diseases by targeting self-antigens and initiating immune responses that lead to tissue damage. sanofi.comashpublications.orgnih.gov Preclinical studies have shown that this compound can inhibit de novo antibody production. nih.gov This effect on autoantibody production is a key mechanism by which this compound is thought to exert its therapeutic effects in conditions driven by autoantibodies. patsnap.comsanofi.comresearchgate.netnih.govashpublications.org
Studies have quantified the effect of this compound on B-cell function. For example, this compound inhibited BCR-induced human B cell proliferation with an IC50 of 5 ± 2.4 nM. nih.gov It also inhibited CD69 expression on B cells, a marker of activation, with an IC50 of 126 ± 32 nM. nih.gov
Table 2: this compound Inhibition of B-cell Function
| B-cell Function Assay | IC50 |
| BCR-induced Proliferation | 5 ± 2.4 nM nih.gov |
| CD69 Expression | 126 ± 32 nM nih.gov |
Disruption of Fcγ Receptor (FcγR) Signaling and Phagocytosis in Macrophages
BTK is also involved in signaling pathways downstream of Fc receptors, particularly Fcγ receptors, which are expressed on innate immune cells like macrophages. ashpublications.orgresearchgate.netnih.govresearchgate.net The binding of antibody-coated cells or immune complexes to FcγRs on macrophages triggers intracellular signaling cascades that lead to phagocytosis and the release of pro-inflammatory mediators. patsnap.comnih.govresearchgate.net In autoimmune diseases, this process contributes to the destruction of self-cells (e.g., platelets in immune thrombocytopenia) and tissue inflammation. sanofi.comashpublications.orgnih.govuio.no
This compound inhibits FcγR-mediated signaling in macrophages by blocking BTK activation downstream of the receptor. researchgate.netnih.gov This disruption of signaling impairs the ability of macrophages to engulf antibody-coated cells, thereby reducing immune-mediated destruction. patsnap.compatsnap.comresearchgate.netnih.gov Preclinical studies have demonstrated that this compound inhibits FcγR-mediated monocyte stimulation and reduces phagocytosis of antibody-coated cells in models of autoimmune diseases. nih.govnih.govfrontiersin.org This mechanism is considered a crucial component of this compound's therapeutic action, particularly in conditions like immune thrombocytopenia where macrophage-mediated platelet destruction is a primary driver of the disease. sanofi.comresearchgate.netnih.govuio.no
Studies have shown potent inhibition of FcγR-mediated monocyte stimulation by this compound, with an IC50 of 56 ± 45 nM for TNF-α production. nih.gov
Table 3: this compound Inhibition of FcγR-Mediated Macrophage Function
| Macrophage Function Assay | IC50 |
| FcγR-mediated Monocyte Stimulation (TNF-α) | 56 ± 45 nM nih.gov |
In addition to its effects on B cells and macrophages, this compound has also been shown to inhibit IgE-mediated, FcεR-dependent immune mechanisms in basophils and mast cells, further highlighting its broad impact on immune-mediated inflammatory pathways. nih.govallergylosangeles.comashpublications.orgresearchgate.netnih.gov
Impact on Fcε Receptor (FcεR) Dependent Immune Mechanisms in Basophils and Mast Cells
This compound has demonstrated the ability to inhibit IgE-mediated, FcεR-dependent immune mechanisms in human basophils and mast cell-dependent mouse models. researchgate.netnih.govnih.gov This inhibition of BTK-dependent signaling in mast cells and basophils leads to a decrease in the release of histamine (B1213489) and other pro-inflammatory mediators. allergylosangeles.com Preclinical studies have shown that this compound can suppress FcεRI-mediated mast cell degranulation. allergylosangeles.com This mechanism suggests that this compound could be effective in conditions driven by IgE- or autoantibody-mediated mast cell and basophil activation, such as chronic spontaneous urticaria. allergylosangeles.com
Effects on Neutrophil Activation and Inflammatory Activities
In addition to its effects on B cells, basophils, and mast cells, this compound also inhibits the activation and inflammatory activities of innate cells, including neutrophils, in human and rodent assay systems. researchgate.netnih.gov Studies have indicated that this compound can decrease biomarkers associated with neutrophil activation, such as neutrophil elastase (ELANE) and myeloperoxidase (MPO). ehaweb.org A decrease in circulating intercellular adhesion molecule 1 (ICAM1) has also been observed, suggesting a reduction in adhesion and inflammation. ehaweb.org These findings indicate that this compound possesses anti-inflammatory properties that extend to modulating neutrophil function. researchgate.netnih.gov
Absence of Platelet Aggregation Interference
A notable characteristic of this compound is its lack of interference with platelet aggregation. researchgate.netashpublications.orgfirstwordpharma.comsanofimedical.com Unlike some other BTK inhibitors, this compound does not alter platelet aggregation in healthy volunteers or in patients with immune thrombocytopenia (ITP). researchgate.netashpublications.orgsanofimedical.comresearchgate.net This is a significant distinction, as some irreversible BTK inhibitors have been associated with an increased risk of bleeding due to off-target inhibition of platelet collagen receptors and integrins. researchgate.netaai.org Studies have specifically shown that this compound has no effect on collagen-induced platelet aggregation. researchgate.netmdpi.com This preservation of normal platelet function is thought to contribute to a reduced risk of bleeding complications. researchgate.netfirstwordpharma.commdpi.comresearchgate.net
Differential Effects Compared to Irreversible BTK Inhibitors
This compound is characterized as a reversible covalent BTK inhibitor, which distinguishes it from non-selective, irreversible BTK inhibitors like ibrutinib (B1684441). researchgate.netallergylosangeles.comashpublications.orgresearchgate.net While irreversible inhibitors form permanent covalent bonds with their target, this compound binds transiently but with high specificity through reversible covalent and non-covalent interactions. allergylosangeles.comresearchgate.net This reversible binding, combined with a long BTK residence time despite a relatively short half-life, allows for sustained target occupancy with potentially reduced off-target effects. researchgate.netashpublications.orgresearchgate.net
This differential binding profile contributes to key differences in their effects. As mentioned, this compound does not alter platelet aggregation, unlike irreversible inhibitors such as ibrutinib, which can inhibit platelet function and increase bleeding risk. researchgate.netashpublications.orgresearchgate.netaai.org The tailored covalency of this compound is thought to enhance selectivity and precise BTK inhibition without permanently modifying other proteins and peptides, potentially leading to an improved safety profile compared to non-selective, irreversible inhibitors. researchgate.netashpublications.orgresearchgate.net Furthermore, the reversible nature of this compound may offer advantages in managing potential resistance mechanisms that can emerge with irreversible inhibitors due to mutations at the binding site. onclive.com
| Mechanism/Effect | This compound (Reversible Covalent) | Irreversible BTK Inhibitors |
| BTK Binding | Reversible Covalent and Non-covalent researchgate.net | Irreversible Covalent onclive.com |
| Platelet Aggregation Interference | Absent researchgate.netsanofimedical.comresearchgate.net | Can occur researchgate.netaai.org |
| Risk of Bleeding | Potential Reduced Risk researchgate.netfirstwordpharma.comresearchgate.net | Potential Increased Risk researchgate.netaai.org |
| Permanent Modification of Proteins/Peptides | No researchgate.netresearchgate.net | Yes researchgate.netresearchgate.net |
| Potential to Overcome Certain Resistance Mutations | Yes onclive.com | Limited onclive.com |
Table 1: Differential Effects of this compound Compared to Irreversible BTK Inhibitors
Preclinical Research and Translational Studies of Rilzabrutinib
In vitro Pharmacodynamic Profile and Selectivity Assays
Rilzabrutinib (B1431308) is designed to inhibit BTK, a key component of signaling pathways for the B-cell receptor (BCR) and Fc receptors (FcR). novartis.comdrugbank.com In vitro studies have demonstrated that this compound potently and selectively inhibits BTK, leading to the inhibition of activation and inflammatory activities in B cells, macrophages, basophils, mast cells, and neutrophils, without inducing cell death. oup.comnih.gov The compound's mechanism involves blocking B-cell activation, which can decrease the production of pathogenic autoantibodies, and interrupting Fcγ receptor (FcγR)-mediated signaling, which reduces the phagocytosis of antibody-coated cells by macrophages. drugbank.comresearchgate.netnih.govresearchgate.net
A defining characteristic of this compound is its reversible covalent binding to BTK, which allows for a long target residence time despite relatively low systemic exposure. nih.govnih.gov This profile is intended to maintain efficacy while minimizing off-target effects. sanofi.com In comparative in vitro kinase selectivity assays, this compound was found to be less selective than some other next-generation BTK inhibitors like remibrutinib (B610443) and fenebrutinib, but more selective than tolebrutinib. novartis.com Further studies have shown that this compound inhibits BTK-dependent pathways of platelet aggregation that are stimulated by GPVI, von Willebrand factor/GPIb, and FcγRIIA activation. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Target | Bruton's tyrosine kinase (BTK) | oup.comnih.gov |
| Binding Mode | Reversible, covalent | nih.govoup.com |
| Mechanism of Action | Inhibits BTK-dependent signaling in B cells and innate immune cells (macrophages, mast cells, basophils, neutrophils). Blocks B-cell activation, autoantibody production, and FcγR-mediated phagocytosis. | nih.govresearchgate.netresearchgate.net |
| Cellular Effects | Inhibits inflammatory activities without causing cell death. | oup.comnih.gov |
| Pharmacodynamic Feature | Long target residence time with low systemic exposure. | nih.govnih.gov |
**3.2. In vivo Efficacy in Animal Models of Immune-Mediated Diseases
The efficacy of this compound was assessed in the collagen-induced arthritis (CIA) model in rats, a widely used experimental model for human rheumatoid arthritis. nih.govinotiv.comnih.gov This model is characterized by polyarthritis with significant cartilage destruction, bone resorption, synovitis, and periarticular inflammation. inotiv.comcriver.com In this model, this compound demonstrated a dose-dependent improvement of clinical scores and a reduction in joint pathology, indicating its potential to suppress the inflammatory cascade in arthritis. nih.govoup.comnih.gov
| Model | Key Pathological Features | Observed Effect of this compound | Reference |
|---|---|---|---|
| Collagen-Induced Arthritis (CIA) in Rats | Polyarthritis, cartilage destruction, bone resorption, synovitis, inflammation. | Dose-dependent improvement in clinical scores and joint pathology. | nih.govnih.gov |
This compound's effect on immune complex-mediated inflammation was evaluated in the antibody-mediated passive Arthus reaction model in rats. nih.gov This model induces a localized inflammatory reaction driven by the deposition of immune complexes and subsequent FcγR activation on innate immune cells. nih.gov Rats were treated orally with this compound, and the resulting inflammation was quantified. The study showed that this compound treatment led to the blockade of the Arthus reaction, confirming its ability to inhibit autoantibody-mediated FcγR signaling in vivo. nih.govnih.gov
| Model | Mechanism | Treatment Groups | Outcome Measure | Result with this compound | Reference |
|---|---|---|---|---|---|
| Antibody-Mediated Arthus Model | Localized, immune complex-mediated inflammation via FcγR signaling. | Vehicle, Prednisolone (10 mg/kg), this compound (10, 20, or 40 mg/kg). | Evans blue dye (EBD) extravasation. | Blockade of the reaction, demonstrating inhibition of FcγR signaling. | nih.gov |
In preclinical mouse models of immune thrombocytopenia (ITP), this compound demonstrated a reduction in platelet loss. nih.govnih.gov The therapeutic effect in this model is attributed to its dual mechanism of action: inhibiting the destruction of antibody-coated platelets by blocking Fcγ receptor signaling in macrophages and reducing the production of pathogenic autoantibodies by inhibiting B-cell activation. researchgate.netresearchgate.netnih.gov These findings provided a strong rationale for investigating this compound in human ITP. nih.gov
| Model | Key Pathophysiology | Mechanism of this compound | Observed Effect | Reference |
|---|---|---|---|---|
| Mouse ITP Models | Autoantibody-mediated platelet destruction and impaired platelet production. | Inhibition of FcγR-mediated phagocytosis by macrophages; Inhibition of B-cell activation and autoantibody production. | Reduction in platelet loss. | nih.govnih.govresearchgate.netresearchgate.net |
This compound has been evaluated in canines with naturally occurring pemphigus foliaceus, an autoimmune blistering disease of the skin that serves as a spontaneous animal model for human pemphigus. oup.comnih.govnih.gov Canine pemphigus foliaceus involves autoantibodies targeting desmosomal proteins, primarily desmocollin-1. ctfassets.netcliniciansbrief.com Treatment with this compound in affected dogs resulted in rapid clinical improvement, with anti-inflammatory effects observed within two weeks. nih.govnih.gov Studies reported that treated animals achieved complete or substantial control of the disease. nih.govnih.gov In one study, three out of four dogs were near remission by 20 weeks, with a concurrent reduction or elimination of anti-desmocollin-1 autoantibodies. ctfassets.net
| Model | Disease Type | Observed Clinical Outcome | Biomarker Outcome | Reference |
|---|---|---|---|---|
| Spontaneous Canine Model | Pemphigus Foliaceus | Rapid clinical improvement (within 2 weeks); Complete or substantial disease control. | Absence or reduction of anti-desmocollin-1 IgG post-treatment. | nih.govnih.govctfassets.net |
Preclinical Safety and Tolerability Assessments
Preclinical assessments of this compound indicated a favorable safety and tolerability profile. nih.govnih.gov A key feature highlighted in these studies is the compound's unique pharmacodynamic property of achieving long-lasting BTK engagement with low systemic drug exposure. nih.govoup.comnih.gov This characteristic is hypothesized to reduce the risk of off-target effects, thereby enhancing the compound's tolerability. nih.gov The development of this compound utilized Sanofi's TAILORED COVALENCY® technology, which aims to optimize target selectivity and potentially minimize off-target side effects. sanofi.comsanofi.com
Animal reproduction studies were conducted to assess developmental and reproductive toxicity. Oral administration of this compound to pregnant rats and rabbits during the period of organogenesis at exposures up to 10 times the human exposure at the maximum recommended dose did not result in adverse developmental effects. fda.gov However, at maternally toxic doses, which resulted in exposures approximately 22 times higher than in humans, adverse visceral and skeletal findings were observed in rat fetuses. fda.gov
Translation of Preclinical Findings to Clinical Hypotheses
The transition of this compound from a laboratory compound to a clinical candidate was guided by a robust body of preclinical evidence. In vitro and in vivo studies meticulously characterized its mechanism of action and demonstrated its potential therapeutic effects across various immune-mediated disease models. These findings were instrumental in forming the clinical hypotheses for its development in human diseases, particularly those driven by pathogenic autoantibodies and immune cell dysregulation. nih.govnih.gov
The core clinical hypothesis was built upon this compound's dual mechanism of action as a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. nih.gov Preclinical work established that this compound could modulate both the adaptive and innate immune systems. nih.govnih.gov Specifically, it was shown to inhibit B-cell activation, a critical step in the production of autoantibodies, and to interrupt the destruction of antibody-coated cells by macrophages through the Fcγ receptor (FcγR) pathway. fda.govashpublications.orgdrugbank.com This dual action suggested that this compound could not only reduce the creation of pathogenic antibodies but also protect against the damage they cause, forming a strong rationale for its investigation in antibody-driven autoimmune disorders. drugbank.comresearchgate.net
The following table summarizes key in vitro findings and the clinical hypotheses they generated:
| In Vitro Finding | Mechanism | Translated Clinical Hypothesis | Supporting Evidence |
| Inhibition of B-cell activation, proliferation, and antibody production. | Blocks B-cell receptor (BCR) signaling pathway. | This compound may reduce the production of pathogenic autoantibodies in diseases like immune thrombocytopenia (ITP) and pemphigus. fda.gov | nih.gov, fda.gov |
| Reduction of FcγR-mediated signaling and phagocytosis in macrophages. | Interrupts downstream signaling from Fcγ receptors upon binding of antibody-coated cells. | This compound may prevent the destruction of antibody-coated platelets in ITP and red blood cells in autoimmune hemolytic anemia. ashpublications.orgresearchgate.net | nih.gov, researchgate.net, ashpublications.org |
| Inhibition of IgE-mediated, FcεR-dependent activation of basophils and mast cells. | Blocks Fcε receptor signaling pathways. | This compound could be effective in allergic and inflammatory conditions driven by mast cell and basophil activation, such as chronic spontaneous urticaria. | nih.gov, nih.gov |
| No significant interference with normal platelet aggregation. | High selectivity for BTK with minimal off-target effects on kinases involved in platelet function. | This compound may offer a better therapeutic profile compared to irreversible BTK inhibitors that are associated with bleeding risks. nih.govpatsnap.com | nih.gov, patsnap.com |
These cellular-level insights were further substantiated by compelling efficacy in various animal models of human diseases. The results from these in vivo studies provided direct, disease-specific evidence that justified the initiation of clinical trials for several immune-mediated conditions. nih.gov
The table below outlines the key findings from in vivo animal studies and their direct translation into clinical trial strategies:
| Animal Model | Key Preclinical Outcome | Translated Clinical Hypothesis for Human Disease | Target Indication |
| Mouse model of immune thrombocytopenia (ITP) | Significant reduction in antibody-induced platelet loss. nih.govnih.gov | This compound will increase and sustain platelet counts in patients with ITP by preventing their immune-mediated destruction. patsnap.com | Immune Thrombocytopenia (ITP) |
| Canine model of naturally occurring pemphigus | Rapid clinical improvement and anti-inflammatory effects, leading to substantial or complete disease control. nih.govresearchgate.net | This compound will induce rapid control of disease activity in patients with pemphigus vulgaris, potentially with a corticosteroid-sparing effect. researchgate.net | Pemphigus Vulgaris |
| Rat model of collagen-induced arthritis | Dose-dependent improvement in clinical scores and joint pathology. nih.govnih.gov | This compound may reduce inflammation and joint damage in patients with rheumatoid arthritis. | Inflammatory Arthritis |
| Mouse model of antibody-induced nephritis | Provided protection against kidney damage. nih.govnih.gov | This compound could be a therapeutic option for antibody-mediated kidney diseases. | Autoimmune Renal Diseases |
The successful demonstration of efficacy in a canine model of pemphigus was a particularly significant translational milestone. nih.gov Given the similarities in disease pathophysiology between dogs and humans, the rapid clinical improvements observed in canines provided strong proof-of-concept and a compelling rationale for the Phase 2 BELIEVE study in patients with pemphigus vulgaris. researchgate.net Similarly, the positive results in the mouse model of ITP directly supported the hypothesis that this compound could be a valuable treatment for human ITP, leading to its clinical investigation for this indication. nih.govpatsnap.com
Clinical Research and Therapeutic Applications of Rilzabrutinib
Phase I/II Clinical Development
The initial phases of clinical development for rilzabrutinib (B1431308) were designed to establish its safety, tolerability, and pharmacokinetic profile, and to demonstrate proof-of-concept in patient populations.
Early-phase studies in healthy volunteers were crucial for characterizing the fundamental properties of this compound. A Phase I study revealed that single doses of this compound ranging from 50 mg to 1200 mg were rapidly absorbed, with the time to maximum plasma concentration occurring between 0.5 and 2.5 hours. nih.gov The mean half-life of the compound was found to be between 1.4 and 3.9 hours. nih.gov Notably, these initial studies in healthy participants also established a reassuring cardiac safety profile, with no clinically relevant effects on electrocardiogram (ECG) parameters, including the QTc interval, even at supratherapeutic doses. nih.govnih.gov These foundational studies in healthy volunteers indicated that this compound was well-tolerated and demonstrated a favorable pharmacokinetic profile, supporting its further development in patient cohorts. eur.nl
Following the initial safety assessment in healthy volunteers, proof-of-concept studies were initiated in patients with various immune-mediated diseases to evaluate the preliminary efficacy and determine the optimal dosing of this compound.
In a Phase II trial for pemphigus vulgaris , an autoimmune blistering disease, this compound demonstrated rapid clinical activity. patsnap.comnih.gov The BELIEVE study included 27 patients with pemphigus vulgaris who received this compound for 12 weeks. nih.govresearchgate.net The primary endpoint, control of disease activity within four weeks with no or low-dose corticosteroids, was achieved by 52% of patients. nih.govresearchgate.net Furthermore, patients treated with this compound were able to reduce their mean corticosteroid doses. nih.govresearchgate.net
For moderate-to-severe asthma , a Phase II proof-of-concept study evaluated the efficacy and safety of this compound over a 12-week period. sanofi.compharmacytimes.com The study showed a numerical reduction in loss of asthma control events, which was the primary endpoint. sanofi.com Specifically, there was a 36% relative risk reduction with a high dose and a 25% reduction with a low dose. sanofi.com
In the context of immune thrombocytopenia (ITP) , a Phase I/II dose-escalation study was conducted to identify the optimal dose for further investigation. patsnap.com This study utilized an intra-patient dose-escalation strategy. nih.gov The findings from this study identified 400 mg twice daily as the recommended dose for future studies in ITP. sanofimedical.com
To assess the long-term safety and the durability of clinical response, long-term extension (LTE) studies were conducted for patients who responded in the initial trial phases.
In the LTE of the ITP study, 16 responding patients continued to receive this compound at a dose of 400 mg twice daily. nih.gov The results demonstrated a durable and stable platelet response over time. sanofimedical.com After a median treatment duration of 478 days, 69% of these patients were still receiving this compound. nih.gov A significant finding from the LTE was that 93% of patients maintained platelet counts of ≥50 × 10⁹/L for more than half of their monthly visits. nih.govtandfonline.com The median percentage of weeks in the LTE with platelet counts ≥30 × 10⁹/L was 100%, and 88% for platelet counts ≥50 × 10⁹/L. tandfonline.com Impressively, five patients who were on concomitant ITP therapies were able to discontinue them and maintain a median platelet count of 106 × 10⁹/L for 3 to 6 months after stopping the other treatments. nih.gov Nearly half of the patients on concomitant ITP therapy were able to discontinue it and maintain an adequate platelet count. sanofimedical.com
Clinical Efficacy in Immune Thrombocytopenia (ITP)
This compound has been extensively studied in patients with ITP, a condition characterized by low platelet counts due to autoimmune-mediated platelet destruction and impaired production.
The Phase I/II LUNA 2 study was an open-label trial that evaluated the efficacy and safety of this compound in patients with ITP. eur.nlnih.gov In this study, 40% of patients achieved the primary endpoint, which was defined as achieving two consecutive platelet counts of ≥50 × 10⁹/L and an increase of at least 20 × 10⁹/L from baseline without the need for rescue medication. nih.govresearchgate.net The median time to the first platelet response was rapid, at 11.5 days. nih.govresearchgate.net
Part B of the LUNA 2 study enrolled 26 patients with a median baseline platelet count of 13 × 10⁹/L who had a median of six prior ITP therapies. nih.gov The primary endpoint for this part of the study was achieving platelet counts of ≥50 × 10⁹/L for ≥8 of the last 12 weeks of the main treatment period without rescue medication, which was achieved by 35% of patients. nih.gov
| Endpoint | Result | Citation |
|---|---|---|
| Primary Endpoint Achievement (Overall) | 40% | nih.govresearchgate.net |
| Median Time to First Platelet Response | 11.5 days | nih.govresearchgate.net |
| Primary Endpoint Achievement (Part B) | 35% | nih.gov |
The LUNA 3 trial was a pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled study designed to further evaluate the efficacy and safety of this compound in adults and adolescents with persistent or chronic ITP. nih.govashpublications.org Patients were randomized in a 2:1 ratio to receive either oral this compound 400 mg twice daily or a placebo for a 24-week double-blind period. ashpublications.org
The primary endpoint of the LUNA 3 study was durable platelet response, defined as achieving a platelet count of ≥50 × 10⁹/L for at least two-thirds of the weekly measurements during the last 12 weeks of the 24-week treatment period, without the use of rescue therapy. nih.govashpublications.orgresearchgate.net
Secondary endpoints included:
The duration of and time to platelet responses researchgate.net
The use of rescue therapy researchgate.netsanofi.com
Changes from baseline in ITP Bleeding Scale (IBLS) scores researchgate.net
Changes in physical fatigue ashpublications.org
The LUNA 3 study met its primary endpoint, with 23% of patients in the this compound group achieving a durable platelet response compared to 0% in the placebo group. ashpublications.orgphysiciansweekly.com All secondary efficacy endpoints also showed a significant superiority for this compound. ashpublications.org The median time to the first platelet response in those who responded to this compound was 15 days. ashpublications.org Furthermore, this compound significantly reduced the need for rescue therapy by 52% and led to improvements in bleeding scores. ashpublications.org
| Study Aspect | Description | Citation |
|---|---|---|
| Study Phase | Phase III | nih.govashpublications.org |
| Study Design | Multicenter, randomized, double-blind, placebo-controlled | nih.govashpublications.org |
| Patient Population | Adults and adolescents with persistent or chronic ITP | nih.gov |
| Treatment Arms | This compound 400 mg twice daily vs. Placebo (2:1 randomization) | ashpublications.org |
| Primary Endpoint | Durable platelet response (platelet count ≥50 × 10⁹/L for ≥8 of the last 12 weeks of the 24-week treatment period without rescue therapy) | nih.govashpublications.orgresearchgate.net |
Secondary Endpoints and Quality of Life Metrics
In the LUNA 3 pivotal Phase 3 study for immune thrombocytopenia (ITP), this compound demonstrated significant improvements across all secondary efficacy endpoints when compared to placebo ashpublications.orgnih.gov. Key secondary endpoints were designed to measure the broader clinical benefit of the treatment beyond just platelet counts nih.govsanofi.com. These included the number of weeks patients maintained specific platelet count thresholds, the time to first platelet response, the requirement for rescue therapy, bleeding scores, and patient-reported outcomes like physical fatigue nih.govsanofi.com.
Significant enhancements in quality of life were observed in patients receiving this compound. onclive.com Based on the Immune Thrombocytopenia Patient Assessment Questionnaire (ITP-PAQ), patients in the this compound arm experienced a 10.6-point improvement across nine health-related quality of life measures onclive.com. In contrast, the placebo group showed a 2.3-point increase onclive.com. Furthermore, this compound led to a significant reduction in bleeding events ashpublications.org. As measured by the ITP Bleeding Score, the this compound group had a mean change from baseline at week 25 of –0.04, while the placebo group showed an increase of 0.05 sanofi.comhcplive.com.
Platelet Response Durability and Time to Response
The LUNA 3 study highlighted this compound's ability to produce a rapid and durable platelet response in patients with persistent or chronic ITP ashpublications.orgsanofi.com. The primary endpoint, durable platelet response, was defined as achieving a platelet count of ≥50 x 10⁹/L for at least two-thirds of the weekly measurements during the last 12 weeks of the 24-week treatment period, without needing rescue therapy ashpublications.org. This endpoint was met by 23% of patients in the this compound group, compared to 0% in the placebo group ashpublications.orgsanofi.comashpublications.org.
Reduction in Rescue Therapy Use
A key secondary endpoint in the LUNA 3 trial was the proportion of patients requiring rescue therapy, which includes treatments like corticosteroids or intravenous immunoglobulins to quickly raise platelet counts nih.gov. Treatment with this compound significantly reduced the need for such interventions by 52% compared to placebo ashpublications.orgsanofi.comhcplive.com. In the investigational arm, 33% of patients required rescue therapy, whereas 58% of patients in the placebo arm needed it onclive.com. This demonstrates a clinically meaningful benefit in stabilizing platelet counts and reducing the need for emergency medical interventions hcplive.comascopost.com.
Fatigue Assessment and Improvement
Fatigue is a significant and debilitating symptom for many ITP patients, and it was assessed as a key secondary endpoint in the LUNA 3 study using the ITP-PAQ nih.govsanofi.com. This compound demonstrated a significant and clinically meaningful improvement in physical fatigue sanofi.comascopost.com. This improvement was observed as early as week 13, with a least squares mean change from baseline of 8.0 for the this compound group versus -0.1 for the placebo group sanofi.com. The positive effect on fatigue was sustained through week 25 ashpublications.orgnih.gov. Notably, improvements in fatigue were also observed in patients who did not achieve a durable platelet response, suggesting that this compound's anti-inflammatory action may contribute to reducing fatigue independently of platelet count normalization hcplive.comascopost.com.
Clinical Efficacy in Pemphigus Vulgaris (PV)
Phase II BELIEVE Study Design and Efficacy Outcomes
The Phase II BELIEVE study was a multicenter, open-label, proof-of-concept trial designed to evaluate the efficacy and safety of this compound in adults with moderate-to-severe pemphigus vulgaris (PV) oup.commedicaldialogues.innih.gov. The study enrolled 27 patients, including both newly diagnosed (33%) and relapsing (67%) cases oup.comresearchgate.net. The primary efficacy endpoint was the proportion of patients achieving control of disease activity (CDA) within four weeks while on zero or low-dose corticosteroids (≤ 0.5 mg/kg/day) oup.commedicaldialogues.in. CDA was defined as the absence of new lesions and the beginning of healing for existing lesions oup.commedicaldialogues.in.
The study met its primary endpoint, with 14 patients (52%) achieving CDA within 4 weeks; of these, 11 were on low-dose corticosteroids and three required no corticosteroids at all oup.comresearchgate.net. The rate of CDA improved over time, reaching 70% by week 12 the-hospitalist.org. A complete response (CR) by week 24 was achieved in 22% of patients (6 out of 27), with four of those patients (15%) achieving CR by week 12 oup.comresearchgate.net. These results indicated that this compound, either alone or with low doses of corticosteroids, demonstrated rapid clinical activity in patients with PV oup.comresearchgate.net.
Corticosteroid Dose Reduction Strategies
A significant aspect of the BELIEVE study was evaluating this compound's potential as a corticosteroid-sparing agent medicaldialogues.infiercebiotech.com. Patients were initiated on low-dose corticosteroids, which could be tapered at the investigator's discretion after CDA was confirmed medicaldialogues.in. The study successfully demonstrated a reduction in corticosteroid use over the 12-week treatment period oup.comresearchgate.net.
For newly diagnosed patients, the mean corticosteroid dose decreased from 20.0 mg per day at baseline to 11.8 mg per day at week 12 oup.comnih.govresearchgate.net. In the cohort of relapsing patients, the mean corticosteroid dose was reduced from 10.3 mg per day at baseline to 7.8 mg per day at the 12-week mark oup.comnih.govresearchgate.net. This ability to achieve rapid disease control while minimizing corticosteroid exposure highlights a key potential benefit of this compound in the management of PV medicaldialogues.in.
Clinical Efficacy in Other Immune-Mediated Diseases
This compound, an oral, reversible covalent Bruton's tyrosine kinase (BTK) inhibitor, is under investigation for a range of immune-mediated diseases beyond its primary indications. patsnap.compatsnap.com Its mechanism, which involves modulating B-cell activation and Fc receptor-mediated pathways, provides a rationale for its application in various autoimmune and inflammatory conditions. patsnap.comnih.gov Clinical research has explored its efficacy in several such diseases.
Warm Autoimmune Hemolytic Anemia (wAIHA) Studies
Warm autoimmune hemolytic anemia is a rare autoimmune disorder where antibodies cause the premature destruction of red blood cells. sanofi.com this compound's potential to decrease macrophage-mediated red blood cell destruction and inhibit the production of pathogenic autoantibodies forms the basis for its study in wAIHA. ashpublications.org
| Efficacy Endpoint | Result (N=22) |
|---|---|
| Overall Hb Response by Week 24 | 64% (14 patients) |
| Durable Hb Response | 41% (9 patients) |
| Median Time to Hb Response | 50 days |
| Median LDH Level Reduction at Week 24 | 33% |
| Median Reticulocytes Reduction at Week 24 | 51% |
Furthermore, patients reported clinically meaningful improvements in fatigue, as measured by the FACIT-Fatigue scale score. ashpublications.org The US Food and Drug Administration (FDA) has granted orphan drug designation to this compound for the treatment of wAIHA. sanofi.com
Atopic Dermatitis (AD) Phase II Proof-of-Concept Findings
Atopic dermatitis is a chronic inflammatory skin disease where BTK is believed to play a role in the underlying pathophysiology. sanofimedical.comnih.gov A Phase 2, randomized, double-blind, placebo-controlled, proof-of-concept clinical trial (NCT05018806) was conducted to assess the efficacy of this compound in adults with moderate-to-severe AD. sanofimedical.comclinicaltrialsregister.eu
The study enrolled patients into two cohorts and evaluated this compound against a placebo over 16 weeks. nih.gov The primary endpoint was the percent change in the Eczema Area and Severity Index (EASI) score from baseline to week 16. nih.gov
The trial did not meet its primary or key secondary endpoints, as there were no statistically significant improvements in skin lesions (EASI score) for either dose compared with placebo. sanofimedical.comnih.gov However, the results showed a consistent trend and rapid improvement in pruritus (itch), as measured by the Peak Pruritus Numerical Rating Scale (PP-NRS). sanofimedical.comnih.govoup.com Improvements in the weekly average of daily PP-NRS were observed as early as the first week in the higher-dose cohort. sanofimedical.comoup.com
| Endpoint (at Week 16) | This compound 800 mg/day vs. Placebo | This compound 1200 mg/day vs. Placebo |
|---|---|---|
| Percent Change in EASI Score (Primary Endpoint) | Not Statistically Significant | Not Statistically Significant |
| Proportion of Patients with ≥4-point reduction in PP-NRS | Numerically greater than placebo | Numerically greater than placebo |
| Relative Change in weekly average of daily PP-NRS | -21.98% (Nominal P=0.04) | -19.77% (Nominal P=0.03) |
These findings suggest that while this compound did not significantly impact eczematous lesions, it may affect itch pathways, a key symptom of the disease. sanofimedical.comoup.com
Chronic Spontaneous Urticaria (CSU) RILECSU Phase II Trial Results
Chronic spontaneous urticaria is a skin condition characterized by recurrent itchy hives and swelling, driven primarily by the activation of mast cells. sanofi.comsanofimedical.com BTK plays a critical role in mast cell activation, making it a therapeutic target for CSU. sanofimedical.compracticaldermatology.com
The RILECSU study (NCT05107115), a Phase 2 dose-ranging trial, evaluated the efficacy of this compound in adults with moderate-to-severe CSU who remained symptomatic despite treatment with H1-antihistamines. sanofi.comsanofimedical.com The 12-week, double-blind, placebo-controlled study randomized 160 participants to one of three this compound doses or a placebo. sanofimedical.comhcplive.com The primary endpoint was the change from baseline in the weekly itch severity score (ISS7) at week 12. sanofi.comsanofimedical.com
The trial met its primary endpoint, with the highest dose showing a statistically significant reduction in itch severity compared to placebo. hcplive.com Significant improvements in itch were observed as early as the first week of treatment. sanofi.comhcplive.com The study also showed significant improvements in secondary endpoints, including weekly urticaria activity score (UAS7) and weekly hives severity score (HSS7). hcplive.com
| Endpoint (at Week 12) | This compound 400 mg TID vs. Placebo | P-value |
|---|---|---|
| Least Squares Mean Change in ISS7 (Primary Endpoint) | -9.58 vs -6.31 | 0.0181 |
| Least Squares Mean Change in UAS7 | -17.95 vs -11.20 | 0.0116 |
| Least Squares Mean Change in HSS7 | -8.31 vs -4.89 | <0.0100 |
These positive results have formed the basis for advancing this compound into Phase 3 development for CSU. sanofi.compatsnap.com
Ongoing and Emerging Indications (e.g., Asthma, Prurigo Nodularis, IgG4-related disease)
This compound is being actively investigated across several other immune-mediated diseases. pharmacytimes.comdrugdiscoverytrends.comsanofi.com
Asthma: A Phase 2 proof-of-concept study (NCT05104892) in adults with uncontrolled moderate-to-severe asthma met its primary endpoint. pharmacytimes.comsanofi.com Results showed that treatment with this compound led to a numerical reduction in loss of asthma control (LOAC) events at week 12 compared to placebo. pharmacytimes.com Specifically, the high and low doses resulted in a 36% and 25% relative risk reduction in LOAC, respectively. pharmacytimes.com The findings support the advancement of this compound into a Phase 3 program for asthma. pharmacytimes.comsanofi.com
Prurigo Nodularis: Based on positive efficacy signals in diseases characterized by intense itching, Sanofi plans to initiate a Phase 3 development program for this compound in prurigo nodularis. sanofi.compatsnap.comdrugdiscoverytrends.com
IgG4-related disease (IgG4-RD): The FDA has granted orphan drug designation to this compound for IgG4-RD. sanofi.com Results from a Phase 2a study (NCT04520451) indicated that treatment with this compound over 52 weeks led to a reduction in disease flares and allowed for a reduction in glucocorticoid use. sanofi.compharmacytimes.com
Pharmacology of Rilzabrutinib in Clinical Studies
Pharmacokinetic Profile
The pharmacokinetic profile of rilzabrutinib (B1431308) describes its absorption, distribution, metabolism, and excretion in humans.
Absorption Characteristics
Following oral administration, this compound is rapidly absorbed. nih.govnih.govnih.gov In a Phase I study in healthy male participants, the median time to maximum concentration (Tmax) for a 400 mg tablet dose was approximately 2.03 hours. nih.govnih.gov For a 300 mg oral solution dose, the median Tmax was even faster, around 1.00 hour. nih.govnih.gov This indicates rapid uptake into the systemic circulation. However, the absolute oral bioavailability of a 400 mg this compound oral tablet was found to be low, less than 5%. nih.govnih.gov Absorption appears to be dose-limited at doses above approximately 600 mg. nih.gov The solubility of this compound is pH-dependent, showing high solubility under acidic conditions and low solubility under neutral pH, which may influence dissolution and permeation. nih.gov
Systemic Exposure and Half-Life Considerations
Despite rapid absorption, this compound is characterized by relatively low systemic exposure. aai.orgnih.govmdpi.com The free, unbound form of this compound has a short plasma half-life, typically reported to be around 3-4 hours. researchgate.netresearchgate.net In a Phase I study, the geometric mean terminal half-life following a 400 mg oral dose was 3.20 hours, while an intravenous microtracer dose showed a half-life of 1.78 hours. nih.govnih.gov Following multiple dosing, this compound demonstrated a median accumulation ratio of 1.4–1.6 with twice-daily dosing. nih.gov Unbound this compound clears rapidly from the system, generally within 6 hours. researchgate.net
Here is a summary of pharmacokinetic parameters from a Phase I study:
| Parameter | Formulation | Dose | Median Tmax (h) | Geometric Mean Half-Life (h) | Absolute Bioavailability (%) |
| This compound | Tablet | 400 mg | 2.03 nih.govnih.gov | 3.20 nih.govnih.gov | <5 nih.govnih.gov |
| This compound | Solution | 300 mg | 1.00 nih.govnih.gov | - | - |
| [14C]-Rilzabrutinib | IV Microtracer | ~100 µg | - | 1.78 nih.govnih.gov | - |
Note: Data compiled from cited sources.
Relationship between Exposure and BTK Target Occupancy
A key characteristic of this compound is its ability to achieve high and sustained BTK target occupancy despite its short plasma half-life and low systemic exposure. nih.govnih.govmdpi.comresearchgate.net this compound achieves over 90% BTK target occupancy within 4 hours of dosing, and this high occupancy is sustained over 24 hours. researchgate.netresearchgate.net This prolonged pharmacodynamic effect, despite transient systemic exposure, is attributed to this compound's reversible covalent binding mechanism and long residence time on the BTK enzyme. aai.orgnih.govresearchgate.netresearchgate.net Studies have confirmed a strong relationship between BTK occupancy and efficacy, suggesting that high and sustained levels of BTK occupancy are necessary for maximal therapeutic effect. nih.gov
Pharmacodynamic Markers and Biomarkers of Response
The pharmacodynamic effects of this compound are mediated through the inhibition of BTK, which plays a crucial role in various immune cell pathways. aai.orgresearchgate.net In clinical studies, pharmacodynamic markers and biomarkers of response have been evaluated to assess the drug's activity and its correlation with clinical outcomes.
This compound inhibits the activation and inflammatory activities of various immune cells, including B cells, macrophages, basophils, mast cells, and neutrophils. aai.orgresearchgate.net It has been shown to inhibit B-cell activation and reduce the production of autoantibodies. aai.orgresearchgate.netpatsnap.com Additionally, it blocks Fcγ receptor-mediated signaling in macrophages, thereby inhibiting the phagocytosis of antibody-coated cells. aai.orgresearchgate.netresearchgate.netnih.gov
In clinical trials for Immune Thrombocytopenia (ITP), increases in platelet counts are a primary indicator of response, correlating with the inhibition of Fc receptor-mediated phagocytosis. patsnap.comnih.govxtalks.com Studies have shown that this compound can lead to rapid and durable increases in platelet counts in patients with ITP. nih.govsanofi.comsanofi.com The median time to platelet response in the LUNA 2 trial was 11.5 days. nih.gov In the Phase 3 LUNA3 study, the median time to response among responders was 15 days. sanofi.com
In Chronic Spontaneous Urticaria (CSU) studies, improvements in weekly Urticaria Activity Score (UAS7), Itch Severity Score (ISS7), and Hives Severity Score (HSS7) have been observed, sometimes as early as Week 1. nih.gov Reductions in CSU-related biomarkers, such as IgG anti-Fc-ε receptor 1 and IgG anti-thyroid peroxidase autoantibodies, have also been noted, further supporting the clinical findings. nih.gov
In IgG4-related disease (IgG4-RD), a Phase 2 study showed that this compound treatment led to a reduction in disease flares and improvements in key disease markers, including reductions in the IgG4-RD Responder Index (RI). sanofi.compharmacytimes.com These reductions in IgG4-RD RI were observed as early as Week 12 and were sustained at Week 52. sanofi.com
These findings from clinical studies demonstrate that this compound's inhibition of BTK translates into measurable pharmacodynamic effects on immune cells and relevant biomarkers, which correlate with clinical improvements in various immune-mediated diseases.
Drug Interaction Studies and Metabolic Pathways
Impact of CYP3A Inhibition on Rilzabrutinib (B1431308) Exposure
Studies have evaluated the effect of potent CYP3A inhibitors on this compound exposure. Co-administration with ritonavir (B1064), a strong CYP3A4 and P-glycoprotein (P-gp) inhibitor, was found to significantly increase this compound plasma exposure nih.govresearchgate.net. In a phase I study, this compound 400 mg co-administered with ritonavir resulted in a geometric mean AUC0–∞ of 3800 ng∙h/mL and a Cmax of 712 ng/mL, compared to 454 ng∙h/mL and 144 ng/mL, respectively, when this compound 400 mg was administered alone researchgate.net. This substantial increase in exposure indicates that this compound is a substrate for CYP3A4 nih.gov. The interaction with a potent CYP3A4 inhibitor like ritonavir was utilized in clinical studies to achieve clinically meaningful supratherapeutic concentrations of this compound nih.govresearchgate.net.
Influence of CYP3A Induction on this compound Pharmacokinetics
The impact of CYP3A induction on this compound pharmacokinetics has also been investigated. A study involving co-administration of this compound with rifampin, a known inducer of CYP3A and P-gp, demonstrated a significant decrease in this compound exposure nih.govresearchgate.netresearchgate.net. Rifampin decreased the geometric mean of Cmax and AUC0-∞ of this compound by 80.5% and 79.5%, respectively nih.govresearchgate.net. These findings further support that this compound is a substrate for CYP3A and highlight the potential for reduced efficacy when co-administered with strong CYP3A inducers nih.govresearchgate.netresearchgate.net.
Here is a table summarizing the impact of CYP3A modulation on this compound exposure:
| Co-administered Drug | Effect on this compound Exposure (Cmax and AUC0-∞) | Fold Change (approximate) | Mechanism | Source |
| Ritonavir (potent CYP3A/P-gp inhibitor) | Increased | Cmax: ~5-fold, AUC0-∞: ~8-fold | CYP3A inhibition (primarily) | nih.govresearchgate.net |
| Rifampin (CYP3A/P-gp inducer) | Decreased significantly | Cmax: ~0.2-fold, AUC0-∞: ~0.2-fold | CYP3A induction (primarily) | nih.govresearchgate.netresearchgate.net |
| Quinidine (P-gp/CYP2D6 inhibitor) | No significant effect | ~1-fold | P-gp inhibition (not a significant pathway for this compound) | nih.govresearchgate.netresearchgate.net |
P-glycoprotein (P-gp) Substrate Evaluation
Evaluations have been conducted to determine if this compound is a substrate for P-glycoprotein (P-gp). Studies co-administering this compound with quinidine, an inhibitor of P-gp and CYP2D6, showed no significant effect on this compound pharmacokinetics nih.govresearchgate.netresearchgate.net. This finding indicates that this compound is not a substrate for P-gp nih.govresearchgate.netresearchgate.net. While ritonavir, a potent inhibitor used in other studies, also inhibits P-gp, the primary driver of the increased this compound exposure was attributed to CYP3A inhibition nih.govresearchgate.net.
Safety and Tolerability Profile in Clinical Trials
Overall Incidence and Severity of Treatment-Emergent Adverse Events (TEAEs)
In clinical trials of rilzabrutinib (B1431308), TEAEs have been commonly reported, but severe adverse events have been infrequent oup.comsanofimedical.com. In a phase 1/2 study in patients with relapsed/refractory ITP, 60% of patients reported treatment-related TEAEs, which were mainly Grade 1 ashpublications.orgnih.gov. The phase 3 LUNA 3 study in adults with persistent or chronic ITP found that the rates of adverse events were similar between patients receiving this compound and those receiving placebo sanofi.comeuronext.com. In a phase 2 study for moderate-to-severe atopic dermatitis, TEAEs were mostly mild, with a low incidence of serious AEs oup.comsanofimedical.com. Similarly, a phase 2 study in patients with moderate-to-severe asthma reported that this compound was well tolerated with no events of cytopenia, hemorrhagic events, or atrial fibrillation sanofi.compharmacytimes.com.
Data from clinical trials indicate varying incidences of TEAEs depending on the study and indication. For example, in the phase 1/2 ITP study, 60% of patients experienced treatment-related TEAEs ashpublications.org. In the phase 2 atopic dermatitis study, TEAEs occurred in 55.6% of patients in the 800 mg/day cohort and 79.2% in the 1200 mg/day cohort receiving this compound, compared to 55.6% and 61.3% in the respective placebo groups sanofimedical.com. Severe TEAEs were reported in a small percentage of patients across studies sanofimedical.com.
Table 1: Summary of TEAEs in a Phase 2 Atopic Dermatitis Study (Through Week 16) sanofimedical.com
| Event Category | Placebo (N=18) % | This compound 800 mg/day (N=27) % | Placebo (N=31) % | This compound 1200 mg/day (N=48) % |
| Any TEAE | 55.6 | 55.6 | 61.3 | 79.2 |
| Severe TEAE | 0 | 3.7 | 3.2 | 6.3 |
| Treatment-emergent SAE | 0 | 0 | 3.2 | 2.1 |
| TEAE leading to death | 0 | 0 | 0 | 0 |
| TEAE leading to discontinuation | 0 | 7.4 | 6.5 | 18.8 |
Note: Data is presented as n (%).
Specific Adverse Events of Interest and Their Clinical Implications
Several specific adverse events have been noted in clinical trials of this compound. The most common treatment-related TEAEs reported in the phase 3 ITP study were mild to moderate (Grade 1/2) and included diarrhea (23%), nausea (17%), headache (8%), and abdominal pain (6%) sanofi.comeuronext.com. In the phase 1/2 ITP study, the most common TEAEs were diarrhea (36%) and nausea (31%) ashpublications.org. Diarrhea and nausea were also reported more frequently with this compound compared to placebo in the phase 2 atopic dermatitis study oup.comsanofimedical.com. A phase 2 study in asthma also identified diarrhea as the most common TEAE occurring with higher frequency in the this compound groups compared to placebo sanofi.compharmacytimes.com.
In the phase 3 LUNA3 study, one this compound patient with multiple risk factors experienced a serious treatment-related Grade 3 peripheral embolism, and another patient died from unrelated pneumonia ashpublications.orgashpublications.org. However, in the phase 1/2 ITP study and its long-term extension, there were no treatment-related Grade ≥2 bleeding/thrombotic events, infections, serious AEs, or deaths nih.govnih.gov. No ALT increases >3 ULN were reported with this compound in the phase 2 atopic dermatitis study sanofimedical.com.
The clinical implications of these specific adverse events appear to be generally manageable, with most being mild to moderate. The absence of certain severe adverse events commonly associated with other BTK inhibitors, such as severe infections, significant bleeding, or cardiac arrhythmias, has been highlighted in the context of this compound's safety profile massgeneral.orgfirstwordpharma.com.
Comparison of Safety Profile with Other BTK Inhibitors
This compound has been characterized as having a potentially differentiated safety profile compared to some other BTK inhibitors, particularly irreversible inhibitors firstwordpharma.comallergylosangeles.com. Its reversible covalent binding mechanism is hypothesized to contribute to a potentially reduced risk of off-target effects allergylosangeles.comoncnursingnews.com.
Clinical trial data and reviews suggest that this compound's safety profile shows fewer severe infections and cardiac, liver, cytopenia, or bleeding-related AEs compared to some other BTK inhibitors ashpublications.orgfirstwordpharma.com. Unlike some other BTK inhibitors, this compound has been reported to have no increased risk of bleeding, infection, liver dysfunction, or intolerance in certain studies massgeneral.org. Specifically, in the phase 1/2 ITP study and its long-term extension, there were no treatment-related serious adverse events or BTK inhibitor class-associated AEs such as atrial fibrillation or neutropenia nih.govsanofimedical.com. This contrasts with some observations made with irreversible BTK inhibitors like ibrutinib (B1684441) allergylosangeles.com.
The favorable safety profile with predominantly Grade 1 or 2 adverse events and the absence of significant safety concerns commonly associated with other BTK inhibitors, such as increased bleeding risk, hepatic toxicity, or cardiac arrhythmias, have been noted in reviews of this compound's clinical data firstwordpharma.comnih.gov.
Future Directions and Research Perspectives for Rilzabrutinib
Optimization of Therapeutic Strategies
Future research for rilzabrutinib (B1431308) includes optimizing its use through combination therapies and personalized approaches based on patient characteristics.
Combination Therapy Regimens
Given the complex nature of immune-mediated diseases, there is interest in evaluating this compound in combination with other immunomodulatory agents patsnap.com. While subgroup analysis in the LUNA 3 trial did not show a significant difference in durable response rates between patients receiving this compound with or without concomitant treatment, the possibility of a synergistic effect from combination therapy cannot be entirely ruled out ashpublications.org. Some patients in long-term extension studies were able to reduce or discontinue concomitant ITP therapy while on this compound, suggesting a potential role for combination strategies to facilitate withdrawal from other medications nih.govresearchgate.net. Research is also exploring combinations of BTK inhibitors, such as this compound, with other agents like belumosudil (B1681009) for conditions like graft-versus-host disease (GVHD), systemic sclerosis, and chronic lung allograft dysfunction wipo.int. For moderate to severe asthma, where over 50% of patients remain uncontrolled with existing therapies, there is potential for combination therapy with inhaled corticosteroids or other biologics ajmc.com.
Patient Stratification and Personalized Approaches
Identifying factors that predict response to this compound is a key area for future research to enable patient stratification and personalized treatment approaches patsnap.com. Researchers are actively investigating correlates of response, such as early predictive increases in platelet counts in ITP, to refine patient selection and optimize dosing strategies patsnap.com. The LUNA 3 study in ITP stratified patients by prior splenectomy and thrombocytopenia severity, indicating an existing effort to account for patient characteristics in trial design ashpublications.orgashpublications.org. Further research into specific patient subpopulations and their responses to this compound will be crucial for tailoring treatment in the future patsnap.com.
Expansion of Therapeutic Indications
Beyond its initial focus, this compound is being investigated for its potential in a broader spectrum of immune-mediated and inflammatory conditions, leveraging its multi-immune modulation capabilities sanofi.comsanofi.com. Clinical trials are underway or planned for various indications, including warm autoimmune hemolytic anemia (wAIHA), IgG4-related disease (IgG4-RD), chronic spontaneous urticaria (CSU), asthma, prurigo nodularis, and renal diseases such as focal segmental glomerulosclerosis (FSGS) and minimal change disease (MCD) patsnap.compharmacytimes.comdrugdiscoverytrends.comclinicaltrialsarena.comsanofi.com. This compound has received Orphan Drug Designation from the FDA for wAIHA, IgG4-RD, and sickle cell disease, highlighting its potential in rare diseases with unmet needs sanofi.compharmacytimes.comsanofi.comdocwirenews.com. Early data in wAIHA and IgG4-RD have shown clinically meaningful outcomes and glucocorticoid sparing effects sanofi.compharmacytimes.comdocwirenews.compharmexec.com. Phase 2 studies in CSU have shown rapid symptom improvement hcplive.comnih.gov. Preclinical data also suggest potential in sickle cell disease by reducing vaso-occlusion and inflammation sanofi.com.
Here is a table summarizing some of the expanded therapeutic indications under investigation:
| Indication | Status/Phase of Research | Key Findings/Potential Benefit |
| Warm Autoimmune Hemolytic Anemia (wAIHA) | Phase 2b sanofi.com | Clinically meaningful outcomes, positive impact on disease markers, improved fatigue sanofi.compharmacytimes.comdocwirenews.com |
| IgG4-Related Disease (IgG4-RD) | Phase 2a pharmacytimes.com | Reduction in disease flares, glucocorticoid sparing, reduction in disease markers sanofi.compharmacytimes.comsanofi.comdocwirenews.com |
| Chronic Spontaneous Urticaria (CSU) | Phase 2 clinicaltrialsarena.com | Rapid symptom improvement (itch, hives), promising for Phase 3 hcplive.comnih.gov |
| Asthma | Phase 2 drugdiscoverytrends.com | Potential to reduce symptoms and loss of asthma control ajmc.comsanofi.com |
| Prurigo Nodularis | Phase 3 planned drugdiscoverytrends.com | Expansion into chronic skin disorders clinicaltrialsarena.com |
| Renal Diseases (FSGS, MCD) | Umbrella studies patsnap.com | Potential for reduced proteinuria and stabilization of renal function patsnap.com |
| Sickle Cell Disease | Preclinical/Orphan Drug Designation sanofi.com | Potential to reduce vaso-occlusion and inflammation sanofi.com |
Long-Term Efficacy and Safety Assessments
Ongoing and future research will focus on evaluating the long-term efficacy and safety of this compound patsnap.comascopost.com. Long-term extension studies of trials like LUNA 3 are crucial for assessing the durability of platelet responses and the safety profile over extended treatment periods nih.govascopost.comashpublications.org. Observational studies and real-world evidence will also be essential in understanding the full impact of this compound in clinical practice and establishing its role in chronic therapy ashpublications.orgpatsnap.com. These assessments will help determine if the initial benefits observed in shorter trials are sustained over time and identify any potential long-term effects.
Pediatric Studies and Subpopulation Research
Clinical trials for this compound are actively including or planning to include pediatric populations and other specific subpopulations patsnap.comsanofi.compharmacytimes.comashpublications.org. The LUNA 3 study, for instance, included both adult and adolescent patients with persistent or chronic ITP ashpublications.orgsanofistudies.comucsf.edu. Results from a parallel phase 3 study in children with ITP are anticipated ascopost.com. Research in pediatric populations is important to establish appropriate dosing, safety, and efficacy in this age group, considering potential differences in disease presentation and drug metabolism. Further research is also needed to define dosing and safety in subpopulations such as those with hepatic or renal impairment or from various ethnic groups patsnap.com.
Mechanistic Research on Observed Clinical Effects
Future research will continue to delve into the underlying mechanisms responsible for the observed clinical effects of this compound, particularly in areas where the benefits extend beyond the primary target, such as fatigue improvement in ITP patsnap.comascopost.com. Although ITP is characterized by low platelet counts, patients often experience significant fatigue that may not directly correlate with platelet levels sanofi.comglobenewswire.com. In the LUNA 3 study, improved physical fatigue was observed in patients on this compound and was sustained, notably occurring even in non-durable platelet responders sanofi.comashpublications.orgascopost.com. This suggests that the anti-inflammatory action of this compound, in addition to its effects on platelet counts, may contribute to fatigue reduction by addressing other aspects of ITP pathophysiology ascopost.com. Further mechanistic studies are needed to fully elucidate how this compound's multi-immune modulation impacts symptoms like fatigue and other quality of life measures sanofi.comashpublications.orgglobenewswire.com.
Innovations in Clinical Trial Design for Refractory Diseases
Clinical trial design for this compound in refractory diseases incorporates several innovative aspects aimed at addressing the challenges of studying populations that have not responded to existing therapies. These designs often focus on evaluating efficacy in patients with significant unmet medical needs and utilizing endpoints that capture the specific burdens of these conditions.
For chronic spontaneous urticaria (CSU) refractory to H1-antihistamines, the RILECSU phase 2 trial employed a 52-week sequential design. This included a 12-week, double-blind, placebo-controlled, dose-ranging period followed by an optional 40-week open-label extension nih.govnih.gov. This structure allowed for the initial assessment of dose-response and efficacy against placebo in a randomized setting, followed by a longer-term evaluation of safety and sustained response in patients who continued treatment nih.govnih.gov. The trial enrolled adults with moderate to severe CSU not adequately controlled by antihistamines, reflecting a refractory patient population nih.govnih.gov. Primary endpoints focused on changes in key symptom scores like the weekly Urticaria Activity Score (UAS7) and weekly Itch Severity Score (ISS7), which are critical measures of disease burden in refractory CSU nih.govnih.gov.
In immune thrombocytopenia (ITP), where a subset of patients remains refractory to current treatments, clinical trials for this compound have primarily recruited heavily pre-treated patients and those with otherwise refractory disease nih.gov. The phase 1/2 LUNA 2 trial in chronic ITP, for example, was an adaptive, open-label, dose-finding study that enrolled patients who had received a median of four prior ITP therapies nih.govresearchgate.net. This design allowed for the evaluation of safety, pharmacokinetics, and clinical activity across different doses in a difficult-to-treat population researchgate.net. The primary endpoint for efficacy in this trial was a platelet response defined by specific criteria, acknowledging the need for durable increases in platelet counts in refractory ITP nih.govresearchgate.net. The ongoing Phase 3 LUNA 3 trial in persistent or chronic ITP is a randomized, double-blind, placebo-controlled study with an open-label extension, further evaluating the efficacy and safety of this compound in this patient group nihr.ac.ukresearchgate.net. Such designs are crucial for demonstrating the value of new therapies in patient populations with limited treatment options and a high disease burden nihr.ac.uk.
The inclusion of health-related quality of life (HRQoL) as a clinical trial endpoint is also a recognized future direction in drug development for refractory ITP, highlighting the importance of capturing the full impact of the disease and treatment on patients' lives beyond just platelet counts nih.govnihr.ac.uk. While not explicitly detailed as an "innovation" in trial design in the search results, the emphasis on HRQoL as an endpoint represents an evolution in how treatment success is measured in refractory conditions nih.govnihr.ac.uk.
These trial designs in refractory CSU and ITP exemplify approaches that target specific patient populations with high unmet needs, utilize relevant and patient-centric endpoints, and incorporate phases for both initial efficacy assessment and longer-term follow-up.
Q & A
Q. What are the key pharmacological mechanisms of rilzabrutinib, and how should they inform preclinical experimental design?
this compound is an oral, reversible Bruton’s tyrosine kinase (BTK) inhibitor targeting B-cell signaling pathways. Preclinical studies should focus on:
- Dose-response relationships : Evaluate BTK occupancy and downstream effects (e.g., NF-κB inhibition) using flow cytometry or phosphoproteomics .
- Control groups : Include comparator BTK inhibitors (e.g., ibrutinib) to assess specificity.
- In vivo models : Use autoimmune-prone murine models (e.g., ITP or pemphigus models) to replicate human pathophysiology .
Q. How can researchers optimize clinical trial design for this compound in autoimmune diseases like immune thrombocytopenia (ITP)?
- Primary endpoints : Prioritize durable platelet response (≥50,000/µL sustained over 24 weeks) and bleeding events reduction, as validated in the LUNA 3 Phase 3 trial .
- Patient stratification : Subgroup analyses by prior therapy (e.g., corticosteroid-refractory patients) to identify differential efficacy .
- Safety monitoring : Track adverse events (AEs) like infections or liver enzyme elevations using standardized Common Terminology Criteria for Adverse Events (CTCAE) .
What methodological frameworks are recommended for formulating research questions in this compound studies?
Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time):
- Example: “In adults with chronic ITP (P), does this compound 400 mg BID (I) versus placebo (C) increase durable platelet response (O) over 24 weeks (T)?” .
- Align with gaps identified in systematic reviews (e.g., limited long-term safety data beyond 3 years) .
Advanced Research Questions
Q. How should researchers address contradictory efficacy data in this compound trials across different autoimmune indications?
- Meta-analysis : Pool data from Phase 2/3 trials (e.g., ITP vs. pemphigus) to identify indication-specific response thresholds. Adjust for covariates like disease severity or concomitant therapies .
- Biomarker integration : Correlate BTK inhibition levels (via plasma drug concentration) with clinical outcomes to explain variability .
Q. What statistical methods are appropriate for analyzing longitudinal efficacy and safety data in this compound studies?
- Mixed-effects models : Account for repeated measures (e.g., weekly platelet counts) and missing data via maximum likelihood estimation .
- Time-to-event analysis : Use Kaplan-Meier curves for durability of response and Cox regression for AE risk stratification .
Q. How can real-world evidence (RWE) complement this compound clinical trials?
- Data linkage : Merge electronic health records (EHRs) with registries (e.g., FDA Sentinel) to assess long-term outcomes like malignancy risk .
- Confounder adjustment : Apply propensity score matching to balance baseline characteristics between trial and RWE cohorts .
Q. What experimental strategies are recommended to elucidate this compound’s off-target effects?
- Proteome-wide profiling : Use mass spectrometry to identify non-BTK kinase interactions .
- Transcriptomic analysis : Single-cell RNA sequencing of patient PBMCs pre/post-treatment to map immune cell modulation .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
